2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Description
2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research has been conducted on the synthesis, solution speciation, and protein binding of similar pyrimidinone complexes, indicating their potential in understanding metal-ligand interactions and protein binding mechanisms. Gonçalves et al. (2013) synthesized a novel V(IV)O-pyrimidinone complex and explored its acid-base properties and interactions with human serum proteins, providing insights into the transport mechanisms of such complexes in human blood serum under plasma conditions (Gonçalves et al., 2013).
Material Science Applications
In the field of material science, Wang et al. (2006) synthesized novel polyimides derived from a pyridine-bridged aromatic dianhydride and various diamines, showcasing the applications of pyrimidinone derivatives in creating materials with good thermal stability and mechanical properties (Wang et al., 2006).
Pharmacological Research
In pharmacological research, Edrees et al. (2010) explored the antimicrobial, antitumor, and 5α-reductase inhibitor activities of hydrazonoyl substituted pyrimidinones, highlighting the potential of pyrimidinone derivatives in developing new therapeutic agents (Edrees et al., 2010).
Antimicrobial and Anticancer Studies
Research on novel tetrazoles clubbed with pyrimidine by Bhoge et al. (2021) demonstrated the antimicrobial activity of such compounds against bacteria and fungi, showing their potential as antimicrobial agents (Bhoge et al., 2021).
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-3-11(5-15(14)22-2)6-16(20)19-8-12-7-17-10-18-13(12)9-19/h3-5,7,10H,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILANFARSYKWSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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